REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]([C:9]#[C:10][Si](C)(C)C)=[C:5]([C:7]#[N:8])[N:6]=1.[CH3:15][O-:16].[Na+].[CH3:18][OH:19]>>[CH3:15][O:16][CH:10]([O:19][CH3:18])[CH2:9][C:4]1[S:3][C:2]([CH3:1])=[N:6][C:5]=1[C:7]#[N:8] |f:1.2|
|
Name
|
|
Quantity
|
4.56 g
|
Type
|
reactant
|
Smiles
|
CC=1SC(=C(N1)C#N)C#C[Si](C)(C)C
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
11.5 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
EXTRACTION
|
Details
|
extracted two times with ethyl acetate and saturated NaHCO3-solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried with sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product (4.5 g, >100%) was used without any further purification for the next step
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
COC(CC1=C(N=C(S1)C)C#N)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |